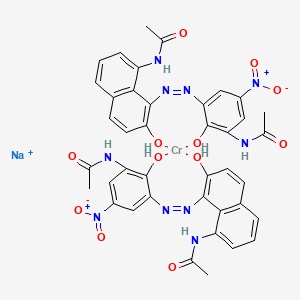
Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-) is a complex organic compound with a chromate core. This compound is known for its vibrant color properties, making it useful in various applications, including dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 8-acetamido-2-hydroxy-1-naphthylamine. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-5-nitrophenylacetamide under alkaline conditions to form the azo compound.
Complexation: The resulting azo compound is then reacted with sodium chromate to form the final complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromate center.
Reduction: Reduction reactions can also occur, especially under acidic conditions, leading to the reduction of the chromate ion.
Substitution: The azo groups in the compound can participate in substitution reactions, where the azo linkage can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Oxidized derivatives of the chromate complex.
Reduction: Reduced forms of the chromate ion and modified azo compounds.
Substitution: New compounds with different functional groups replacing the azo linkage.
科学的研究の応用
Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用機序
The compound exerts its effects primarily through its chromate center, which can participate in redox reactions. The azo groups also play a role in its reactivity, allowing for various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as interacting with microbial cell walls in antimicrobial applications or binding to specific substrates in analytical chemistry.
類似化合物との比較
Similar Compounds
- Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-4-hydroxybenzenesulfonate
- Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-4-hydroxybenzenesulfonate
Uniqueness
Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-) is unique due to its specific combination of azo groups and chromate center, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity.
特性
CAS番号 |
72259-15-5 |
|---|---|
分子式 |
C40H34CrN10NaO12+ |
分子量 |
921.7 g/mol |
IUPAC名 |
sodium;N-[8-[(3-acetamido-2-hydroxy-5-nitrophenyl)diazenyl]-7-hydroxynaphthalen-1-yl]acetamide;chromium |
InChI |
InChI=1S/2C20H17N5O6.Cr.Na/c2*1-10(26)21-14-5-3-4-12-6-7-17(28)19(18(12)14)24-23-16-9-13(25(30)31)8-15(20(16)29)22-11(2)27;;/h2*3-9,28-29H,1-2H3,(H,21,26)(H,22,27);;/q;;;+1 |
InChIキー |
CPZGEEIZEJFVDQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=CC(=CC(=C3O)NC(=O)C)[N+](=O)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=CC(=CC(=C3O)NC(=O)C)[N+](=O)[O-].[Na+].[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


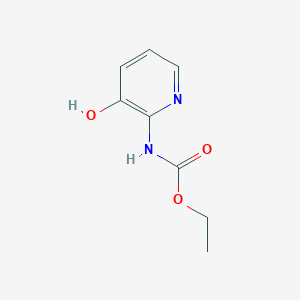
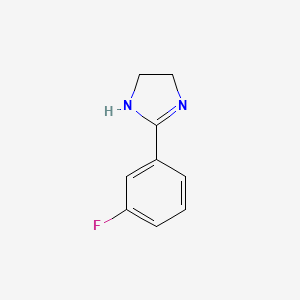
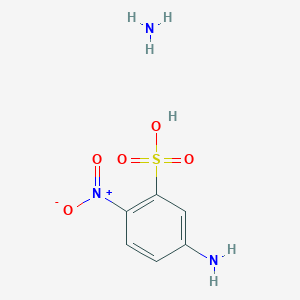
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)
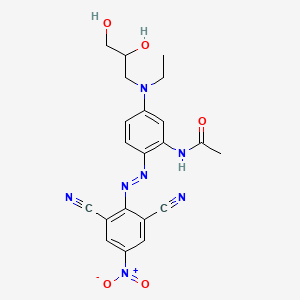
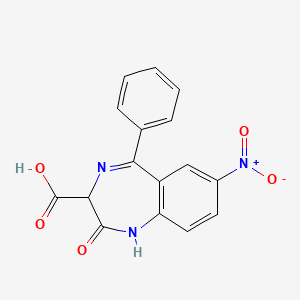
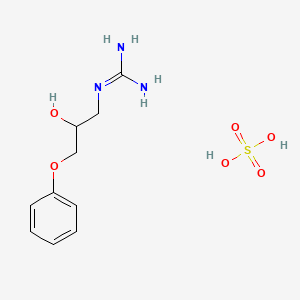
![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
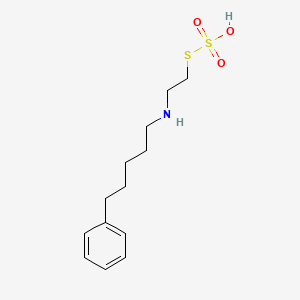
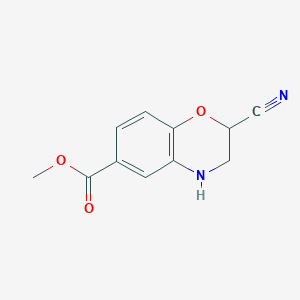
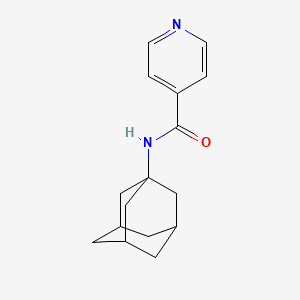
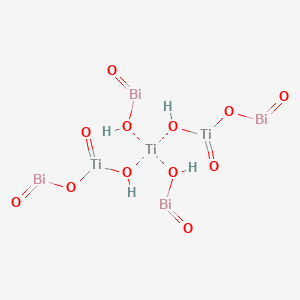
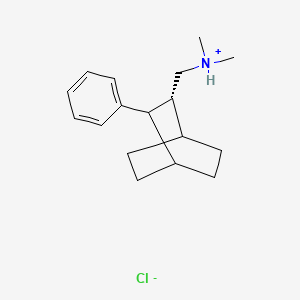
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
